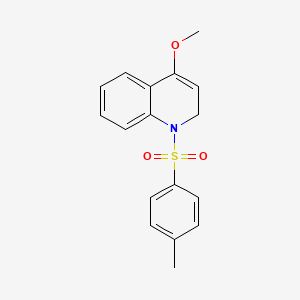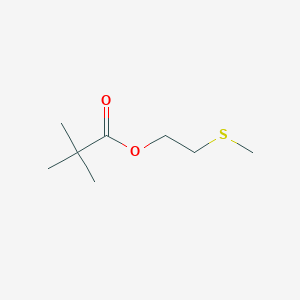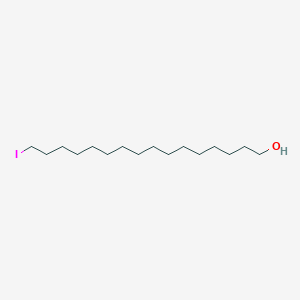
16-Iodohexadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Iodohexadecan-1-ol is an organic compound with the molecular formula C16H33IO It is a long-chain primary fatty alcohol where the hexadecane chain is substituted by an iodine atom at the 16th position and a hydroxy group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 16-Iodohexadecan-1-ol can be synthesized through the iodination of hexadecan-1-ol. The process typically involves the reaction of hexadecan-1-ol with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to hexadecan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Hexadecanal, hexadecanoic acid.
Reduction: Hexadecan-1-ol.
Substitution: 16-Azidohexadecan-1-ol.
Aplicaciones Científicas De Investigación
16-Iodohexadecan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules for imaging and labeling studies. It can be incorporated into lipid bilayers to study membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to integrate into lipid membranes.
Industry: Applied in the production of surfactants and emulsifiers. It is also used in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 16-Iodohexadecan-1-ol largely depends on its chemical reactivity and ability to interact with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with other molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxy group allows for hydrogen bonding, further influencing its interactions.
Comparación Con Compuestos Similares
Hexadecan-1-ol: A long-chain primary fatty alcohol without the iodine substitution. It is less reactive compared to 16-Iodohexadecan-1-ol.
16-Bromohexadecan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity and bonding characteristics due to the difference in halogen properties.
16-Chlorohexadecan-1-ol: Contains a chlorine atom instead of iodine. It is less reactive and has different physical properties compared to the iodine-substituted compound.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to other halogens make this compound particularly interesting for various applications, especially in organic synthesis and material science.
Propiedades
Número CAS |
824404-39-9 |
|---|---|
Fórmula molecular |
C16H33IO |
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
16-iodohexadecan-1-ol |
InChI |
InChI=1S/C16H33IO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-16H2 |
Clave InChI |
FAFIDRZIPNQMKP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCI)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


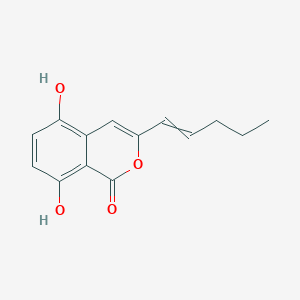
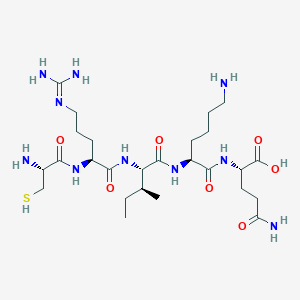
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
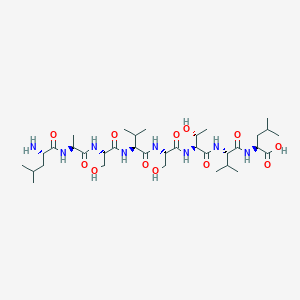
![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
